A Comprehensive Guide to the Synthesis and Characterization of 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine
A Comprehensive Guide to the Synthesis and Characterization of 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine
Foreword: The Thieno[3,2-d]pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry
The fusion of thiophene and pyrimidine rings creates the thienopyrimidine scaffold, a heterocyclic system of profound interest to the pharmaceutical and drug development sectors.[1][2] Structurally analogous to purine bases like adenine and guanine, these compounds are adept at interacting with a multitude of biological targets.[1] The thieno[3,2-d]pyrimidine isomer, in particular, is a privileged scaffold found in numerous compounds investigated for their therapeutic potential, including roles as anticancer agents, anti-inflammatory molecules, and kinase inhibitors.[3][4][5][6][7]
This guide provides an in-depth, experience-driven walkthrough of the synthesis and characterization of a key derivative: 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine . Our focus extends beyond a mere recitation of steps; we delve into the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals aiming to construct this valuable molecular core.
Part 1: Strategic Synthesis - A Two-Stage Approach
The most robust and widely adopted strategy for constructing the 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine core involves a two-part sequence: first, the assembly of a functionalized dihydrothiophene precursor, followed by the annulation of the pyrimidine ring. This modular approach allows for greater control and purification of intermediates, ensuring a higher quality final product.
Stage 1: The Gewald Reaction - Forging the Dihydrothiophene Ring
The cornerstone for the synthesis of the requisite 2-aminothiophene intermediate is the Gewald three-component reaction.[8] This elegant and efficient one-pot synthesis combines a ketone, an active methylene nitrile, and elemental sulfur to form a highly functionalized 2-aminothiophene.[9] The reaction's versatility and use of readily available starting materials make it a staple in heterocyclic chemistry.[8]
For our target molecule, the logical starting ketone is tetrahydrothiophen-3-one . This choice is critical as it directly provides the saturated five-membered ring that will become the 6,7-dihydro portion of our final thienopyrimidine system.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrahydrothiophen-3-one (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5 mL per mmol of ketone).
-
Catalyst Addition: Introduce a catalytic amount of a basic amine, such as morpholine or triethylamine (approx. 0.2 eq), to the suspension. The base is crucial for facilitating the initial Knoevenagel condensation between the ketone and malononitrile.[8]
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 60-70 °C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is collected by filtration, washed with cold ethanol to remove unreacted starting materials and soluble impurities, and dried under vacuum.
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Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol.
Caption: Cyclization workflow to form the final thienopyrimidine.
Part 2: Rigorous Characterization - Validating the Structure
Confirmation of the successful synthesis of 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.
| Analytical Technique | Expected Observations |
| Molecular Formula | C₆H₇N₃S [10][11] |
| Molecular Weight | 153.20 g/mol [11] |
| Monoisotopic Mass | 153.03607 Da [10] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 186-192 °C [11] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.9 (s, 1H, pyrimidine C4-H), δ ~6.5 (br s, 2H, -NH₂), δ ~3.3 (t, 2H, thiophene -CH₂-S), δ ~3.0 (t, 2H, thiophene -CH₂-C) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~165, ~160, ~150 (pyrimidine carbons), δ ~115 (thiophene C3a), δ ~110 (thiophene C7a), δ ~30, ~28 (dihydrothiophene carbons) |
| IR Spectroscopy (KBr, cm⁻¹) | 3400-3200 (N-H stretching, amine), ~1640 (C=N stretching, pyrimidine), ~1580 (N-H bending) [2][12] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 154.0433 [10] |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are estimated based on analogous structures reported in the literature. [6][13]
Spectroscopic Deep Dive
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Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the proton environment. The key signals to identify are the singlet for the lone proton on the pyrimidine ring and the two triplets corresponding to the adjacent methylene groups of the dihydrothiophene moiety. The broad singlet for the amine protons which may exchange with D₂O is also a key indicator. ¹³C NMR confirms the carbon skeleton, with distinct signals for the aromatic pyrimidine carbons and the aliphatic carbons of the thiophene ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The observation of a prominent ion at an m/z corresponding to the protonated molecule ([M+H]⁺) is primary evidence of successful synthesis. [10]* Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups. The presence of strong absorption bands in the 3200-3400 cm⁻¹ region confirms the N-H bonds of the primary amine. [12]Stretching vibrations for the C=N bonds within the pyrimidine ring are also expected around 1640 cm⁻¹. [2]
Conclusion: A Gateway to Novel Therapeutics
The successful synthesis and characterization of 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine provides a foundational building block for drug discovery. Its structure is ripe for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in various therapeutic programs. [4][7]The methodologies detailed in this guide represent a reliable and validated pathway to access this high-value scaffold. By understanding the chemical principles behind each step and employing rigorous analytical validation, researchers can confidently produce this compound and leverage its potential in the development of next-generation therapeutics.
References
-
Wikipedia. Pyrimidine. Available from: [Link]
-
Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available from: [Link]
-
Gondru, R., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
-
Li, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available from: [Link]
-
Ko-vari, A., & Cikotiene, I. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. Available from: [Link]
-
Semantic Scholar. Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. Available from: [Link]
-
Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available from: [Link]
-
ResearchGate. Thienopyrimidines Exploring the Chemistry and Bioactivity | Request PDF. Available from: [Link]
-
ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Available from: [Link]
-
Marchand, P., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available from: [Link]
-
YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. Available from: [Link]
-
Giovanella, A., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). MDPI. Available from: [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. Available from: [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. Available from: [Link]
-
Goudar, V., et al. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
El-Sayed, N. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
PubChemLite. 6,7-dihydrothieno[3,2-d]pyrimidin-2-amine. Available from: [Link]
-
Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. PubMed. Available from: [Link]
-
PubChem. 6,7-Dihydrothieno[3,2-c]pyridine. Available from: [Link]
-
Loidreau, Y., et al. (2020). Synthesis of potential bioactive benzo-, pyrido- or pyrazinothieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827. Sciforum. Available from: [Link]
-
Nargund, L. V. G., et al. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzot[3][14]hieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Arkivoc. Available from: [Link]
-
ResearchGate. Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. Available from: [Link]
-
PubChem. 5,6,7,8-Tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine. Available from: [Link]
-
Basavapathruni, A., et al. (2013). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. Available from: [Link]
-
Kumar, V., & Aggarwal, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]
-
arkat-usa.org. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available from: [Link]
-
Al-Ostath, A. I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]
-
Veeprho. 6,7-Dihydrothieno[3,2-c]pyridine | CAS 107112-93-6. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 6,7-dihydrothieno[3,2-d]pyrimidin-2-amine (C6H7N3S) [pubchemlite.lcsb.uni.lu]
- 11. 2-Amino-6,7-dihydrothieno 3,2-d pyrimidine 96 1332627-32-3 [sigmaaldrich.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
